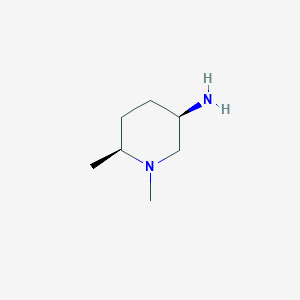
(3R,6S)-1,6-Dimethylpiperidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,6S)-1,6-Dimethylpiperidin-3-amine is a chiral amine with a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6S)-1,6-Dimethylpiperidin-3-amine typically involves several steps starting from readily available precursors. One common method involves the use of D-glutamine as a starting material, which undergoes a series of reactions including Boc protection, catalytic hydrogenation, benzyl protection, and deprotection steps . Another method involves the use of 6-methylpyridin-3-amine as a starting material, which is subjected to similar protection and deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes the use of specific solvents like ethanol, methanol, and dichloromethane, and purification steps such as recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
(3R,6S)-1,6-Dimethylpiperidin-3-amine can undergo various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is formed .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, which can be further used in the synthesis of more complex molecules .
Applications De Recherche Scientifique
(3R,6S)-1,6-Dimethylpiperidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (3R,6S)-1,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of these targets, depending on its structure and the nature of the target. The pathways involved often include signal transduction pathways and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (3R,6S)-1,6-Dimethylpiperidin-3-amine include:
- (3R,6S)-6-Hydroxylasiodiplodin
- (3R,6S,7S)-6α-Hydroxycyclonerolidol
- (2R,3R,6S,8R)-Methyl Homononactate
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of two methyl groups on the piperidine ring. This unique structure allows it to interact with molecular targets in a distinct manner, making it valuable in the synthesis of pharmaceuticals and other complex organic molecules .
Propriétés
Formule moléculaire |
C7H16N2 |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
(3R,6S)-1,6-dimethylpiperidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7+/m0/s1 |
Clé InChI |
LTXJSFOJLSNNLC-NKWVEPMBSA-N |
SMILES isomérique |
C[C@H]1CC[C@H](CN1C)N |
SMILES canonique |
CC1CCC(CN1C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















